Cas no 30609-20-2 (3-butoxybenzaldehyde)
3-butoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3-butoxy-
- 3-BUTOXYBENZALDEHYDE
- 3-Butoxy-benzaldehyd
- 3-butoxy-benzaldehyde
- 3-Butyloxybenzaldehyde
- 3-n-butoxybenzaldehyde
- m-Butoxy-benzaldehyd
- DTXSID90373770
- AKOS000166804
- AS-10713
- YESCIRFCEGIMED-UHFFFAOYSA-N
- 30609-20-2
- s11902
- STK499873
- BBL036247
- SCHEMBL510596
- J-018036
- CS-0313225
- ALBB-001151
- MFCD00129988
- 3-butoxybenzaldehyde
-
- MDL: MFCD00129988
- Inchi: 1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3
- InChI Key: YESCIRFCEGIMED-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=O)C=1)CCCC
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- PSA: 26.30000
- LogP: 2.67800
3-butoxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-butoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814143-50mg |
3-butoxybenzaldehyde |
30609-20-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814143-100mg |
3-butoxybenzaldehyde |
30609-20-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B814143-500mg |
3-butoxybenzaldehyde |
30609-20-2 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Fluorochem | 014191-1g |
3-n-Butoxybenzaldehyde |
30609-20-2 | 97% | 1g |
£205.00 | 2022-03-01 | |
| Fluorochem | 014191-2g |
3-n-Butoxybenzaldehyde |
30609-20-2 | 97% | 2g |
£372.00 | 2022-03-01 | |
| Fluorochem | 014191-5g |
3-n-Butoxybenzaldehyde |
30609-20-2 | 97% | 5g |
£715.00 | 2022-03-01 | |
| Fluorochem | 014191-25g |
3-n-Butoxybenzaldehyde |
30609-20-2 | 97% | 25g |
£1563.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028449-5g |
3-Butoxybenzaldehyde |
30609-20-2 | 5g |
7119CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028449-1g |
3-Butoxybenzaldehyde |
30609-20-2 | 1g |
2080CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028449-500mg |
3-Butoxybenzaldehyde |
30609-20-2 | 500mg |
1347CNY | 2021-05-07 |
3-butoxybenzaldehyde Suppliers
3-butoxybenzaldehyde Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-butoxybenzaldehyde
Professional Introduction to 3-Butoxybenzaldehyde (CAS No. 30609-20-2)
3-Butoxybenzaldehyde, with the chemical formula C10H12O2 and CAS number 30609-20-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative is characterized by a butyl group attached to a benzene ring, which is further substituted with an aldehyde functional group at the 3-position. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound is primarily recognized for its role in the development of fine chemicals and pharmaceuticals. Its aromatic nature and the presence of both hydrophobic and hydrophilic regions due to the butoxy and aldehyde groups, respectively, contribute to its versatility in chemical reactions. This balance allows for interactions with both organic and biological systems, making it a preferred choice in medicinal chemistry applications.
In recent years, 3-butoxybenzaldehyde has garnered attention for its potential applications in the synthesis of bioactive compounds. Specifically, it has been explored as a precursor in the development of novel therapeutic agents targeting neurological disorders. The aldehyde group provides a reactive site for condensation reactions, enabling the formation of complex structures such as Schiff bases and heterocyclic compounds. These derivatives have shown promise in preclinical studies as modulators of enzyme activity and receptor binding.
One of the most compelling aspects of 3-butoxybenzaldehyde is its utility in the synthesis of natural product analogs. By leveraging its structural framework, researchers can mimic the bioactive scaffolds found in plants and microorganisms. This approach has led to the discovery of several compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. The butoxy substituent enhances solubility and bioavailability, which are critical factors in drug design.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. It participates in various reactions such as condensation with amines to form imines, oxidation to afford corresponding carboxylic acids, and reduction to yield primary alcohols. These transformations are fundamental in constructing more complex molecules, underscoring the importance of 3-butoxybenzaldehyde as a building block.
Recent advancements in green chemistry have prompted investigations into sustainable synthetic routes for 3-butoxybenzaldehyde. Researchers are exploring catalytic methods that minimize waste and energy consumption. For instance, biocatalytic approaches using engineered enzymes have shown promise in achieving high yields with reduced environmental impact. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing.
The pharmacological potential of derivatives derived from 3-butoxybenzaldehyde continues to be an area of active investigation. Studies have indicated that certain analogs exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The butyl moiety's ability to interact with biological targets enhances binding affinity, making these derivatives attractive candidates for further development.
In conclusion, 3-butoxybenzaldehyde (CAS No. 30609-20-2) represents a versatile and valuable compound in modern chemical research. Its unique structural features enable diverse applications in pharmaceutical synthesis, natural product mimicry, and green chemistry initiatives. As our understanding of its reactivity and biological interactions continues to evolve, so too will its role in advancing therapeutic solutions across multiple disciplines.
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